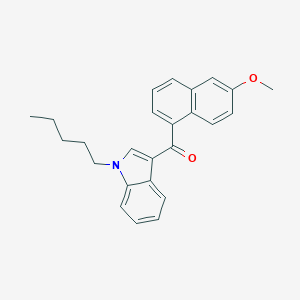
甲酮,(6-甲氧基-1-萘基)(1-戊基-1H-吲哚-3-基)-
描述
JWH 081 is a synthetic cannabinoid (CB) that shows a high-affinity for the central cannabinoid (CB1) receptor with a Ki value of 1.2 nM and ten-fold reduced affinity for the peripheral cannabinoid (CB2) receptor (Ki = 12.4 nM). JWH 081 6-methoxynaphthyl isomer differs structurally from JWH 081 by having the methoxy group attached to the naphthyl rings at the 6 position, instead of the 4 position. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic and research purposes.
科学研究应用
合成大麻素受体激动剂
JWH 081被归类为合成大麻素受体激动剂 . 这些化合物旨在模拟四氢大麻酚(THC)的效果,THC是大麻的主要精神活性成分。JWH 081与大脑和其他器官中的CB1和CB2大麻素受体结合,可能导致诸如镇痛、欣快、放松和感知改变等效应。该领域的研究集中在了解这些化合物的药理学特征及其潜在的治疗应用或健康风险。
代谢途径分析
已经进行了研究以了解合成大麻素(如JWH 081)的代谢途径 . 确定负责其代谢的酶(如细胞色素P450)对于了解其药代动力学和与其他物质的相互作用至关重要。这项研究还可以有助于开发针对这些物质引起的副作用的解毒剂或治疗方法。
毒理学和安全性分析
鉴于合成大麻素与严重的不良反应有关,毒理学研究至关重要 . 这些研究评估了像JWH 081这样的化合物的安全性,确定其毒性水平、潜在致癌性以及它们对人体健康的风险。这项研究对于监管机构制定安全指南以及医务人员管理中毒案例至关重要。
法医分析和检测
JWH 081与其他合成大麻素一样,由于其潜在的滥用而成为法医分析的对象 . 开发针对这些化合物灵敏且特异性的检测方法对于执法和药物检测至关重要。气相色谱-质谱法 (GC-MS) 和液相色谱-质谱法 (LC-MS) 等技术通常用于该领域。
神经药理学
神经药理学研究探讨了合成大麻素(如JWH 081)如何影响神经系统 . 这包括研究它们对神经递质系统、神经可塑性和行为的影响。从这项研究中获得的见解可以让我们更好地了解内源性大麻素系统及其在各种神经疾病中的作用。
治疗剂的开发
虽然合成大麻素通常与娱乐性使用和滥用有关,但它们也具有作为治疗剂的潜力 . 例如,它们可以被开发用于治疗慢性疼痛、多发性硬化症和某些精神疾病等疾病。该领域的研究旨在创造具有治疗效益但没有与大麻相关的精神活性作用的化合物。
化学生物学和信号转导
JWH 081可以作为化学生物学中的工具来研究涉及大麻素受体的信号转导途径 . 通过了解这些合成大麻素如何激活或抑制信号通路,研究人员可以阐明这些受体的生理和病理作用。
材料科学
虽然不是JWH 081的直接应用,但其分子结构的原理可以激发新型材料的设计 . 例如,该化合物与各种受体相互作用的能力可以在需要特定分子水平相互作用的材料(例如传感器或药物递送系统)中得到模仿。
作用机制
Target of Action
The primary targets of JWH 081 6-methoxynaphthyl isomer are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.
Mode of Action
JWH 081 6-methoxynaphthyl isomer acts as an agonist at both the CB1 and CB2 receptors . It shows a high affinity for the central cannabinoid (CB1) receptor with a Ki value of 1.2 nM and ten-fold reduced affinity for the peripheral cannabinoid (CB2) receptor (Ki = 12.4 nM) . This means that it binds to these receptors and activates them, leading to changes in the signaling pathways they control.
Biochemical Pathways
Upon activation of the CB1 and CB2 receptors, JWH 081 6-methoxynaphthyl isomer triggers a series of biochemical reactions. These reactions involve various signaling pathways, including the inhibition of adenylate cyclase, activation of mitogen-activated protein kinases, and modulation of several ion channels . The exact downstream effects can vary depending on the specific cellular context and the relative expression of CB1 and CB2.
Pharmacokinetics
Like other synthetic cannabinoids, it is likely to be lipophilic, which could influence its absorption and distribution within the body .
Result of Action
The activation of cannabinoid receptors by JWH 081 6-methoxynaphthyl isomer can have various molecular and cellular effects. For example, it can modulate neurotransmitter release in the brain, which can alter mood and perception . It’s important to note that the use of synthetic cannabinoids can also lead to adverse effects, including neurotoxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of JWH 081 6-methoxynaphthyl isomer. For instance, factors such as temperature, pH, and the presence of other substances can affect its stability and activity. Moreover, individual factors, including a person’s genetics, health status, and use of other substances, can also influence its effects .
生化分析
Biochemical Properties
Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- is known to interact with the cannabinoid receptors CB1 and CB2 . These receptors are proteins that play a crucial role in the endocannabinoid system, a signaling system in the body that regulates a wide array of physiological processes .
Cellular Effects
The interaction of Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- with the cannabinoid receptors can have various effects on cells. For instance, it can influence cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the context in which the interaction occurs.
Molecular Mechanism
The molecular mechanism of action of Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- involves binding to the cannabinoid receptors, which can lead to the activation or inhibition of various enzymes . This can result in changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
The effects of Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- can change over time in laboratory settings. For instance, its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- can vary with different dosages in animal models . For instance, there may be threshold effects, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- is involved in various metabolic pathways . It can interact with various enzymes and cofactors, and it can influence metabolic flux or metabolite levels .
Transport and Distribution
Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- can be transported and distributed within cells and tissues . It can interact with various transporters or binding proteins, and it can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of Methanone, (6-methoxy-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)- can affect its activity or function . For instance, it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
属性
IUPAC Name |
(6-methoxynaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-3-4-7-15-26-17-23(21-10-5-6-12-24(21)26)25(27)22-11-8-9-18-16-19(28-2)13-14-20(18)22/h5-6,8-14,16-17H,3-4,7,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOOBICVPDFZNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC(=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463926 | |
| Record name | JWH-081 6-Methoxynaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824961-41-3 | |
| Record name | JWH-166 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824961413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-081 6-Methoxynaphthyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70463926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-166 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUN2P7889F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B48805.png)
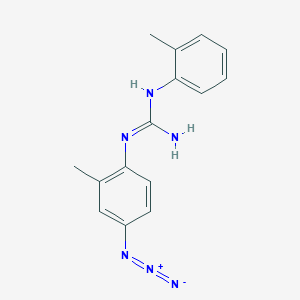

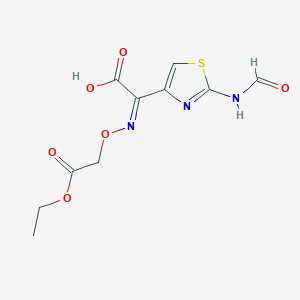
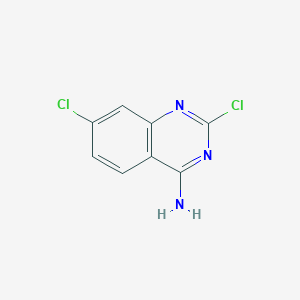
![3,7-Dimethyl-1,3,5,7-tetrazabicyclo[3.3.1]nonane](/img/structure/B48814.png)
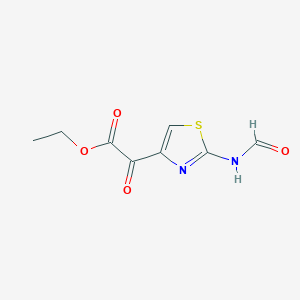
![1,1-Bis(2-hydroxyethyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea](/img/structure/B48825.png)

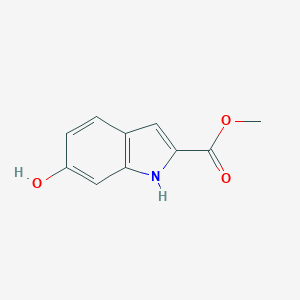
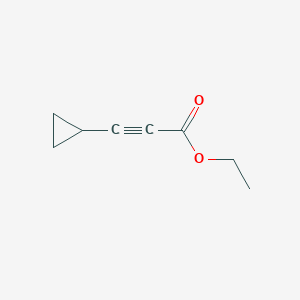
![3,8-Dioxabicyclo[8.2.2]tetradeca-1(12),10,13-triene-2,9-dione](/img/structure/B48838.png)


